![molecular formula C16H34N4O2 B14356333 N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide CAS No. 90216-45-8](/img/structure/B14356333.png)
N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide is an organic compound with a complex structure that includes two dimethylamino groups attached to a decanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~10~-Bis[(dimethylamino)methyl]decanediamide typically involves the reaction of decanediamide with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~10~-Bis[(dimethylamino)methyl]decanediamide involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include multiple steps such as purification and crystallization to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of N1,N~10~-Bis[(dimethylamino)methyl]decanediamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of N1,N~10~-Bis[(dimethylamino)methyl]decanediamide depend on the specific reaction conditions. For example, oxidation may yield amides or nitriles, while substitution reactions can produce a variety of substituted amides.
Wissenschaftliche Forschungsanwendungen
N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce dimethylamino groups into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N1,N~10~-Bis[(dimethylamino)methyl]decanediamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique structure.
Michler’s ketone: An intermediate in dye production with similar dimethylamino functional groups.
Uniqueness
N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide is unique due to its specific decanediamide backbone, which imparts distinct chemical properties and reactivity compared to other compounds with dimethylamino groups. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
90216-45-8 |
|---|---|
Molekularformel |
C16H34N4O2 |
Molekulargewicht |
314.47 g/mol |
IUPAC-Name |
N,N'-bis[(dimethylamino)methyl]decanediamide |
InChI |
InChI=1S/C16H34N4O2/c1-19(2)13-17-15(21)11-9-7-5-6-8-10-12-16(22)18-14-20(3)4/h5-14H2,1-4H3,(H,17,21)(H,18,22) |
InChI-Schlüssel |
IKKFJILNCWMGDY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CNC(=O)CCCCCCCCC(=O)NCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



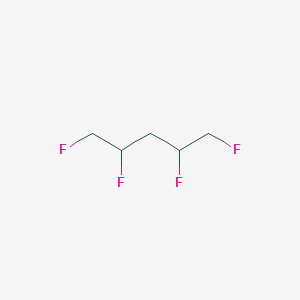
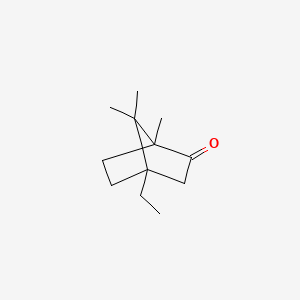
![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)
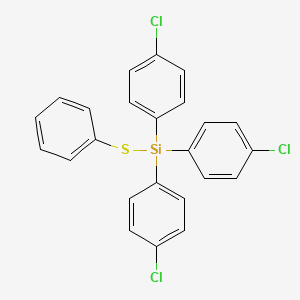

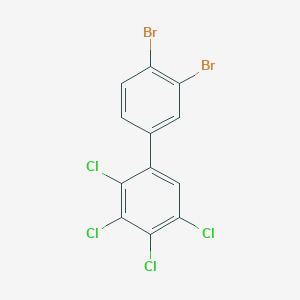
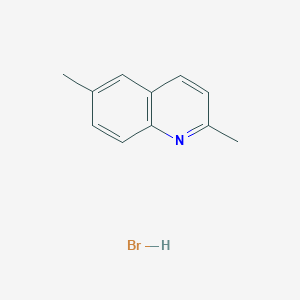

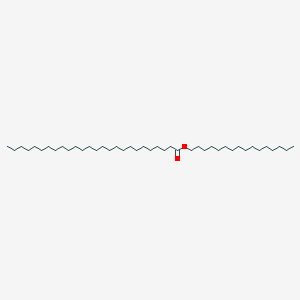
![4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14356317.png)


